molecular formula C13H7Cl2N3O2 B12558438 2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide CAS No. 144275-75-2

2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide

Cat. No.: B12558438
CAS No.: 144275-75-2
M. Wt: 308.12 g/mol
InChI Key: QNWCDRVEYIRCEG-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative.

    Coupling with Pyridine Carboxamide: The final step involves coupling the chlorinated benzoxazole with pyridine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Compared to these compounds, 2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the pyridine carboxamide moiety, which may confer distinct biological activities and chemical reactivity.

Biological Activity

2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H10Cl3N3O2
  • Molecular Weight : 418.7 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazole, including this compound, exhibit selective antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for various compounds were determined using Bacillus subtilis and Escherichia coli, indicating that some derivatives demonstrate significant antimicrobial potential (Table 1) .

CompoundMIC (µg/mL)Activity Type
Compound 132Gram-positive
Compound 2>64Gram-negative
Compound 316Gram-positive

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Research indicates that benzoxazole derivatives can induce cytotoxic effects in several cancer types, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival.
  • Receptor Interaction : Binding to cellular receptors can lead to downstream signaling changes that promote apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can trigger cell death pathways.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in the chlorination pattern and the presence of the benzoxazole moiety significantly influence its potency against microbial and cancerous cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic potential .
  • Antimicrobial Screening : A screening assay revealed that certain derivatives showed selective action against Gram-positive bacteria with MIC values significantly lower than those for Gram-negative strains, indicating a potential niche for development as an antibacterial agent .

Properties

CAS No.

144275-75-2

Molecular Formula

C13H7Cl2N3O2

Molecular Weight

308.12 g/mol

IUPAC Name

2-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C13H7Cl2N3O2/c14-8-1-2-10-9(6-8)17-13(20-10)18-12(19)7-3-4-16-11(15)5-7/h1-6H,(H,17,18,19)

InChI Key

QNWCDRVEYIRCEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NC(=O)C3=CC(=NC=C3)Cl

Origin of Product

United States

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